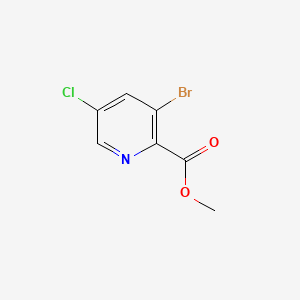

Methyl 3-bromo-5-chloropyridine-2-carboxylate

説明

BenchChem offers high-quality Methyl 3-bromo-5-chloropyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-5-chloropyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 3-bromo-5-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGMRJLIUFDXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673232 | |

| Record name | Methyl 3-bromo-5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214362-45-4 | |

| Record name | Methyl 3-bromo-5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-5-chloropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-5-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 3-bromo-5-chloropyridine-2-carboxylate, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific isomer (CAS No. 1214362-45-4), this document also presents a comparative analysis with its closely related isomers: Methyl 5-bromo-3-chloropyridine-2-carboxylate and Methyl 5-bromo-2-chloropyridine-3-carboxylate. This guide includes available quantitative data, a detailed experimental protocol for its synthesis via esterification of its carboxylic acid precursor, and visualizations of the synthetic pathway and isomeric relationships to aid in research and development efforts.

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. Their unique electronic properties and ability to participate in various coupling reactions make them versatile intermediates. Methyl 3-bromo-5-chloropyridine-2-carboxylate is one such compound, featuring a pyridine ring substituted with bromine, chlorine, and a methyl carboxylate group. The specific arrangement of these functional groups significantly influences the molecule's reactivity, bioavailability, and metabolic stability, making a thorough understanding of its physicochemical properties essential for its application in drug discovery and development.

This guide aims to consolidate the available information on Methyl 3-bromo-5-chloropyridine-2-carboxylate and provide a practical resource for researchers. Where data for the target molecule is unavailable, information from its isomers is provided for comparative context.

Physicochemical Properties

Detailed experimental data for Methyl 3-bromo-5-chloropyridine-2-carboxylate is not extensively reported in the public domain. However, based on its chemical structure and data from its isomers and precursor, we can compile the following information.

General Properties

| Property | Methyl 3-bromo-5-chloropyridine-2-carboxylate |

| CAS Number | 1214362-45-4 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Canonical SMILES | COC(=O)C1=C(C=C(C=N1)Cl)Br |

| InChI Key | Not available |

Comparative Physicochemical Data of Isomers

To provide a clearer understanding, the following table compares the available data for Methyl 3-bromo-5-chloropyridine-2-carboxylate with its isomers.

| Property | Methyl 3-bromo-5-chloropyridine-2-carboxylate | Methyl 5-bromo-3-chloropyridine-2-carboxylate[1] | Methyl 5-bromo-2-chloropyridine-3-carboxylate[2] |

| CAS Number | 1214362-45-4 | 1214336-41-0[3] | 78686-79-0[2] |

| Molecular Formula | C₇H₅BrClNO₂ | C₇H₅BrClNO₂[3] | C₇H₅BrClNO₂[2] |

| Molecular Weight | 250.48 g/mol | 250.48 g/mol [3] | 250.48 g/mol [2] |

| Melting Point | Data not available | Data not available | 48-53 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| Appearance | Data not available | Data not available | Solid |

Synthesis

The primary route for the synthesis of Methyl 3-bromo-5-chloropyridine-2-carboxylate is through the esterification of its corresponding carboxylic acid precursor, 3-Bromo-5-chloropyridine-2-carboxylic acid (CAS: 1189513-50-5)[4].

Precursor: 3-Bromo-5-chloropyridine-2-carboxylic acid

| Property | 3-Bromo-5-chloropyridine-2-carboxylic acid[4] |

| CAS Number | 1189513-50-5[4] |

| Molecular Formula | C₆H₃BrClNO₂[4] |

| Molecular Weight | 236.45 g/mol [4] |

Experimental Protocol: Esterification

Materials:

-

3-Bromo-5-chloropyridine-2-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC or EDC)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure using Thionyl Chloride:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Bromo-5-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Acid Chloride Formation: Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

-

Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude Methyl 3-bromo-5-chloropyridine-2-carboxylate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Spectral Data

-

3-Bromo-5-chloropyridine 1H NMR: Spectral data is available but specific shifts are not detailed in the provided search results.[5]

For a related bromo-chloro-pyridine carboxylic acid derivative, the following spectral data has been reported in a patent, which may provide some comparative insights[6]:

-

1H NMR (CDCl₃) δ: 8.45 (d, J=2 Hz, 1H), 7.88 (d, J=2 Hz, 1H) for the pyridine protons.

-

13C NMR (CDCl₃) δ: 178.0, 156.9, 146.3, 139.8, 129.9, 121.7 for the aromatic and carbonyl carbons.

-

IR (CHCl₃): 1711 cm⁻¹ (C=O stretch).

Researchers synthesizing Methyl 3-bromo-5-chloropyridine-2-carboxylate would need to perform their own spectral analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of the compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthesis of Methyl 3-bromo-5-chloropyridine-2-carboxylate from its carboxylic acid precursor.

Caption: Synthesis of Methyl 3-bromo-5-chloropyridine-2-carboxylate.

Isomeric Relationship

To avoid ambiguity, the structural relationship between Methyl 3-bromo-5-chloropyridine-2-carboxylate and its isomers is depicted below.

Caption: Isomers of Methyl bromo-chloro-pyridine-carboxylate.

Applications in Research and Drug Development

While specific applications for Methyl 3-bromo-5-chloropyridine-2-carboxylate are not detailed in the available literature, its structural motifs are present in a variety of biologically active molecules. Halogenated pyridines are key intermediates in the synthesis of compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The bromo and chloro substituents offer sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for high-throughput screening. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or other modifications.

Conclusion

Methyl 3-bromo-5-chloropyridine-2-carboxylate is a valuable, albeit under-characterized, building block for chemical synthesis. This guide has compiled the available physicochemical data and presented a comparative analysis with its isomers to provide a useful resource for researchers. The detailed synthetic protocol and visualizations offer practical guidance for its preparation and highlight its relationship to other key isomers. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in drug discovery and materials science.

References

- 1. Page loading... [guidechem.com]

- 2. Methyl 5-bromo-2-chloropyridine-3-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. 1214336-41-0 CAS Manufactory [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 3-Bromo-5-chloropyridine(73583-39-8) 1H NMR spectrum [chemicalbook.com]

- 6. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of Methyl 3-bromo-5-chloropyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-bromo-5-chloropyridine-2-carboxylate, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document presents a combination of predicted spectroscopic values and established experimental protocols. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound.

Chemical Structure and Properties

Methyl 3-bromo-5-chloropyridine-2-carboxylate is a pyridine derivative featuring a bromo and a chloro substituent on the pyridine ring, with a methyl ester at the 2-position.

| Property | Value |

| IUPAC Name | Methyl 3-bromo-5-chloropyridine-2-carboxylate |

| Synonyms | Methyl 3-bromo-5-chloropicolinate |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| CAS Number | 1214336-41-0 |

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 3-bromo-5-chloropyridine-2-carboxylate. These predictions are based on established spectroscopic principles and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.45 | d | 1H | H-6 |

| ~8.05 | d | 1H | H-4 |

| ~3.95 | s | 3H | -OCH₃ |

Note: The aromatic protons are expected to appear as doublets due to meta-coupling (⁴JHH). The exact chemical shifts and coupling constants may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~152 | C-6 |

| ~148 | C-2 |

| ~141 | C-4 |

| ~131 | C-5 |

| ~119 | C-3 |

| ~53 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| 1600-1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-Cl stretch |

| ~680 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of Methyl 3-bromo-5-chloropyridine-2-carboxylate is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 249 | ~75% | [M]⁺ (with ⁷⁹Br and ³⁵Cl) |

| 251 | ~100% | [M+2]⁺ (with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) |

| 253 | ~24% | [M+4]⁺ (with ⁸¹Br and ³⁷Cl) |

| 218/220/222 | Variable | [M-OCH₃]⁺ |

| 190/192/194 | Variable | [M-COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of Methyl 3-bromo-5-chloropyridine-2-carboxylate.

Synthesis: Fischer Esterification of 3-Bromo-5-chloropicolinic acid

This protocol describes a standard Fischer esterification reaction to synthesize the target methyl ester from its corresponding carboxylic acid.

Caption: Synthetic workflow for the preparation of the target compound.

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-5-chloropicolinic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure methyl ester.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃).[1]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse program with a 1-2 second relaxation delay is typically sufficient. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.[1]

Infrared (IR) Spectroscopy:

-

Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride. Apply a drop of the solution to a salt plate (e.g., KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a translucent pellet.[3]

-

Data Acquisition: Place the prepared sample in an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or through a gas or liquid chromatograph. For a volatile compound like this, Electron Ionization (EI) is a common technique.[4][5] The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).[4][5]

This technical guide provides a foundational set of data and protocols to aid in the synthesis and characterization of Methyl 3-bromo-5-chloropyridine-2-carboxylate. Researchers are encouraged to use this information as a starting point and to perform their own experimental verification.

References

Reactivity and chemical properties of Methyl 3-bromo-5-chloropyridine-2-carboxylate

Preliminary Note to the Reader: This document is intended to be an in-depth technical guide on the reactivity and chemical properties of Methyl 3-bromo-5-chloropyridine-2-carboxylate. However, a comprehensive search of available scientific literature and chemical databases has revealed a significant lack of detailed public information regarding this specific isomer (CAS Number: 1214362-45-4). While basic identifying information is available, in-depth experimental data, such as detailed reaction protocols, extensive reactivity studies, and quantitative spectral data, are not readily accessible.

The majority of published research focuses on related isomers, most notably Methyl 5-bromo-2-chloropyridine-3-carboxylate. Consequently, this guide will present the confirmed information for Methyl 3-bromo-5-chloropyridine-2-carboxylate and, for illustrative purposes, will discuss the known properties and reactions of its closely related isomers to provide a potential framework for understanding its expected chemical behavior. It is crucial to note that this comparative information should be treated with caution, as the seemingly minor difference in substituent positions can lead to significant variations in reactivity and properties.

Introduction to Methyl 3-bromo-5-chloropyridine-2-carboxylate

Methyl 3-bromo-5-chloropyridine-2-carboxylate is a halogenated pyridine derivative. Such compounds are of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science, due to their versatile chemical handles that allow for a variety of synthetic transformations. The pyridine core is a common motif in many biologically active molecules, and the presence of bromo and chloro substituents, along with a methyl ester, provides multiple sites for further functionalization.

Physicochemical Properties

The fundamental physicochemical properties of Methyl 3-bromo-5-chloropyridine-2-carboxylate, as gathered from various chemical suppliers, are summarized below.

| Property | Value | Source |

| CAS Number | 1214362-45-4 | [1][][3] |

| Molecular Formula | C₇H₅BrClNO₂ | [][3] |

| Molecular Weight | 250.48 g/mol | [][3] |

| MDL Number | MFCD14698105 | [1][3] |

Synthesis

A specific, detailed, and validated experimental protocol for the synthesis of Methyl 3-bromo-5-chloropyridine-2-carboxylate is not available in the public domain.

For context, a known synthesis for the related isomer, Methyl 5-bromo-2-chloropyridine-3-carboxylate , proceeds from 5-bromo-2-hydroxynicotinic acid. The process involves chlorination of the hydroxyl group and subsequent esterification of the carboxylic acid. This is a common strategy for the synthesis of such functionalized pyridines.

Reactivity and Potential Chemical Transformations

While specific reactivity data for Methyl 3-bromo-5-chloropyridine-2-carboxylate is scarce, we can infer its potential chemical behavior based on the functional groups present and the known reactions of similar pyridine derivatives. The molecule possesses three primary sites for chemical modification: the bromine atom, the chlorine atom, and the methyl ester.

Expected Reactivity:

-

Cross-Coupling Reactions: The bromo and chloro substituents on the pyridine ring are expected to be susceptible to various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond. The reactivity of the halogens would likely be Br > Cl.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-containing substituents.

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.

-

Stille Coupling: Coupling with organostannanes.

-

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the other substituents may activate the chloro and bromo positions towards nucleophilic attack, although this is generally less facile than on more electron-deficient rings.

-

Ester Manipulation: The methyl ester group can undergo standard transformations:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

-

Amidation: Reaction with amines to form amides.

-

Reduction: Reduction to the corresponding primary alcohol using reagents like lithium aluminum hydride.

-

Below is a conceptual workflow illustrating the potential synthetic utility of this molecule.

References

An In-depth Technical Guide on the Solubility of Methyl 3-bromo-5-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of methyl 3-bromo-5-chloropyridine-2-carboxylate in common organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document provides a comprehensive framework for researchers to determine its solubility profile. The guide covers theoretical solubility predictions based on the compound's structure, detailed experimental protocols for both qualitative and quantitative solubility determination, and illustrative data for a structurally analogous compound, nicotinic acid, to provide a practical reference. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the logical steps in solubility assessment.

Introduction to Methyl 3-bromo-5-chloropyridine-2-carboxylate

Methyl 3-bromo-5-chloropyridine-2-carboxylate is a halogenated pyridine derivative. Its structure, featuring a pyridine ring, a methyl ester group, and two halogen substituents (bromine and chlorine), suggests a moderate to low polarity. The presence of the ester group can engage in hydrogen bonding as an acceptor, while the nitrogen atom in the pyridine ring offers a site for potential protonation in acidic media. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification processes such as recrystallization, and its formulation in drug discovery and development.

Qualitative Solubility Prediction

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The structure of methyl 3-bromo-5-chloropyridine-2-carboxylate suggests the following qualitative solubility profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to exhibit some solubility due to the potential for hydrogen bonding with the ester group and the pyridine nitrogen.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): Expected to be soluble due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Likely to have limited solubility due to the overall polarity imparted by the ester and the heteroaromatic ring.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble due to the presence of halogen atoms on the molecule, which enhances compatibility with these solvents.

Quantitative Solubility Data of a Structurally Related Compound

To provide a practical, albeit comparative, reference, the following table summarizes the mole fraction solubility of nicotinic acid (pyridine-3-carboxylic acid) in various common organic solvents at different temperatures. While the substitution pattern and functional group differ, the shared pyridine core offers a useful, illustrative dataset.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Water | 283.15 | 0.0123 |

| 298.15 | 0.0189 | |

| 313.15 | 0.0285 | |

| 333.15 | 0.0487 | |

| Ethanol | 283.15 | 0.0034 |

| 298.15 | 0.0053 | |

| 313.15 | 0.0081 | |

| 333.15 | 0.0139 | |

| Acetone | 283.15 | 0.0011 |

| 298.15 | 0.0017 | |

| 313.15 | 0.0027 | |

| 333.15 | 0.0049 | |

| Acetonitrile | 283.15 | 0.0006 |

| 298.15 | 0.0010 | |

| 313.15 | 0.0016 | |

| 333.15 | 0.0030 | |

| Dimethyl Sulfoxide | 283.15 | 0.0289 |

| 298.15 | 0.0396 | |

| 313.15 | 0.0536 | |

| 333.15 | 0.0792 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of methyl 3-bromo-5-chloropyridine-2-carboxylate.

This test provides a rapid assessment of solubility in various solvents.

Materials:

-

Methyl 3-bromo-5-chloropyridine-2-carboxylate

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide, dichloromethane, toluene, hexane)

-

Test tubes and rack

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of methyl 3-bromo-5-chloropyridine-2-carboxylate to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is insoluble, gently heat the test tube in a warm water bath to observe if solubility increases with temperature.

-

Record the observations for each solvent.

This method provides precise quantitative solubility data.

Materials:

-

Methyl 3-bromo-5-chloropyridine-2-carboxylate

-

Chosen organic solvent

-

Scintillation vials or small flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm pore size)

-

Pre-weighed vials for collecting the filtrate

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of methyl 3-bromo-5-chloropyridine-2-carboxylate to a known volume of the solvent in a vial.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed vial. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Record the exact weight of the vial containing the filtrate.

-

Evaporate the solvent from the filtrate. This can be achieved by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the compound, or by using a rotary evaporator.

-

Once the solvent is completely removed, cool the vial in a desiccator and weigh it again.

-

Calculate the mass of the dissolved solid.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mole fraction.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key workflows in solubility assessment.

Conclusion

A Technical Guide to Starting Materials for Novel Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, natural products, and agrochemicals, making the development of novel and efficient synthetic methodologies a cornerstone of modern medicinal chemistry.[1][2] More than 85% of all biologically active chemical entities contain a heterocyclic core, highlighting their central role in drug design.[1] These scaffolds provide a unique three-dimensional chemical space, enabling fine-tuned interactions with biological targets.[3] This guide provides an in-depth technical overview of contemporary strategies for the synthesis of key nitrogen, oxygen, and sulfur-containing heterocycles, focusing on versatile starting materials and robust experimental protocols. We will explore powerful techniques such as multicomponent reactions (MCRs), transition-metal-catalyzed C-H activation, photocatalysis, and continuous flow chemistry, which offer significant advantages in terms of efficiency, atom economy, and access to molecular diversity.[4][5][6][7]

Nitrogen-Containing Heterocycles: Privileged Scaffolds in Drug Discovery

Nitrogen-containing heterocycles are arguably the most significant class of scaffolds in medicinal chemistry, frequently found in FDA-approved drugs.[8][9] Their ability to participate in hydrogen bonding and other key biological interactions makes them indispensable. This section details the synthesis of several important nitrogen-containing rings.

Pyrazoles via Multicomponent Synthesis

Pyrazoles are a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, exhibiting a wide range of biological activities.[10] Multicomponent reactions (MCRs) provide a highly efficient route to functionalized pyrazole derivatives from simple, readily available starting materials.[11]

Quantitative Data Summary: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

| Entry | Aldehyde (R) | Catalyst | Conditions | Time | Yield (%) | Ref. |

| 1 | C₆H₅ | SnCl₂ | MW, 80 °C | 25 min | 88 | [12] |

| 2 | 4-Cl-C₆H₄ | SnCl₂ | MW, 80 °C | 20 min | 90 | [12] |

| 3 | 4-NO₂-C₆H₄ | SnCl₂ | MW, 80 °C | 25 min | 85 | [12] |

| 4 | 4-OCH₃-C₆H₄ | SnCl₂ | MW, 80 °C | 30 min | 82 | [12] |

| 5 | C₆H₅ | Mn/ZrO₂ | Ultrasound | 10 min | 98 | [12] |

| 6 | 4-Cl-C₆H₄ | Mn/ZrO₂ | Ultrasound | 10 min | 96 | [12] |

Experimental Protocol: Microwave-Assisted Synthesis of Pyrano[2,3-c]pyrazoles [12]

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), 2,4-dinitrophenyl hydrazine (1 mmol), and SnCl₂ (15 mol%) was prepared. The mixture was subjected to microwave irradiation at 80 °C for the specified time (20-30 minutes). Upon completion, as monitored by Thin Layer Chromatography (TLC), the reaction mixture was cooled to room temperature. The solid product was then recrystallized from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.

Imidazolidines via Copper-Catalyzed Reaction of Aziridines

Imidazolidines are five-membered saturated rings containing two nitrogen atoms, which can be efficiently synthesized via the copper-catalyzed reaction of aziridines with imines.[3][13] This method demonstrates excellent functional group compatibility.[14]

Quantitative Data Summary: Synthesis of 2-Substituted Imidazolidines [3]

| Entry | Aziridine (R¹) | Imine (R², R³) | Yield (%) |

| 1 | Ts | C₆H₅, Bn | 72 |

| 2 | Ts | 4-Me-C₆H₄, Bn | 75 |

| 3 | Ts | 4-F-C₆H₄, Bn | 70 |

| 4 | Ts | 2-Naphthyl, Bn | 79 |

| 5 | Cbz | C₆H₅, Bn | 66 |

| 6 | Boc | C₆H₅, Bn | 55 |

Ts = Tosyl, Cbz = Carboxybenzyl, Boc = tert-Butoxycarbonyl, Bn = Benzyl

Experimental Protocol: General Procedure for Imidazolidine Synthesis [3]

In a reaction tube, aziridine (0.20 mmol, 1.0 equiv.), imine (0.30 mmol, 1.5 equiv.), copper(I) bromide (3.0 mg, 0.020 mmol, 10 mol%), and 2,9-dimethyl-1,10-phenanthroline (4.2 mg, 0.020 mmol, 10 mol%) were combined with toluene (1.0 mL). The tube was sealed, and the mixture was stirred at 120 °C for 20 hours. After cooling to room temperature, the reaction mixture was directly purified by silica gel column chromatography to yield the desired imidazolidine product.

Azetidines via Lanthanum-Catalyzed Aminolysis of Epoxy Amines

Azetidines, strained four-membered nitrogen-containing rings, are valuable motifs in medicinal chemistry. A highly regioselective synthesis involves the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which tolerates a wide range of acid-sensitive and Lewis basic functional groups.[8][15][16]

Quantitative Data Summary: La(OTf)₃-Catalyzed Azetidine Synthesis [8][15]

| Entry | Epoxy Amine (R¹, R²) | Time (h) | Yield (%) |

| 1 | Bn, C₆H₁₁ | 2.5 | 81 |

| 2 | 4-MeO-Bn, C₆H₁₁ | 2.5 | 86 |

| 3 | 4-CF₃-Bn, C₆H₁₁ | 2.5 | 82 |

| 4 | n-Bu, C₆H₁₁ | 2.5 | 88 |

| 5 | t-Bu, C₆H₁₁ | 2.5 | 89 |

| 6 | Bn, Ph | 3 | 75 |

Bn = Benzyl, n-Bu = n-Butyl, t-Bu = tert-Butyl

Experimental Protocol: General Procedure for Azetidine Synthesis [15]

To a solution of the cis-3,4-epoxy amine (1.0 equiv.) in 1,2-dichloroethane (0.2 M), lanthanum(III) triflate (La(OTf)₃, 5 mol%) was added at room temperature. The mixture was then heated to reflux and stirred for the specified time. Upon completion of the reaction, the mixture was cooled to 0 °C, and saturated aqueous NaHCO₃ was added. The mixture was extracted three times with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting residue was purified by column chromatography to yield the corresponding azetidine.

Isoquinolones via Rh(III)-Catalyzed C-H Activation

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex nitrogen heterocycles.[6] Isoquinolones can be efficiently prepared from readily available 2-oxazolines, iodonium ylides, and carboxylic acids via an oxazolinyl-directed C-H activation and tandem annulation process.[17]

Quantitative Data Summary: Three-Component Synthesis of Isoquinolones [17]

| Entry | 2-Oxazoline (Ar) | Carboxylic Acid (R) | Yield (%) |

| 1 | Phenyl | Acetic acid | 95 |

| 2 | 4-Tolyl | Acetic acid | 92 |

| 3 | 4-Fluorophenyl | Acetic acid | 89 |

| 4 | Phenyl | Propionic acid | 90 |

| 5 | Phenyl | Benzoic acid | 85 |

| 6 | 3-Thienyl | Acetic acid | 78 |

Experimental Protocol: General Procedure for Isoquinolone Synthesis [17]

A mixture of 2-aryl-2-oxazoline (0.2 mmol), iodonium ylide (0.24 mmol), [Cp*RhCl₂]₂ (5 mol %), AgSbF₆ (20 mol %), and the corresponding carboxylic acid (0.4 mmol) in 1,2-dichloroethane (2 mL) was stirred at 80 °C for 3 hours under an argon atmosphere. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired isoquinolone derivative.

Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are widespread in nature and are key components of numerous bioactive compounds and natural products.

Benzofurans via Aryne Insertion

The synthesis of benzo-fused oxygen heterocycles can be achieved through modern methods that form the aromatic C-O bond, such as the insertion of arynes into the C=O bond of aldehydes. This strategy avoids the traditional reliance on phenol derivatives as starting materials.

Quantitative Data Summary: Synthesis of Benzofurans from o-Hydroxy Cinnamyl Alcohols

| Entry | Silyl Enol Ether (R¹, R²) | Yield (%) |

| 1 | Ph, H | 75 |

| 2 | 4-MeO-C₆H₄, H | 80 |

| 3 | 4-Br-C₆H₄, H | 70 |

| 4 | -(CH₂)₄- | 65 |

| 5 | Me, Me | 55 |

Experimental Protocol: Synthesis of 7-Hydroxy-benzofuran-4-carboxylates

To a solution of the catechol ester (1.0 equiv) in dichloromethane at 0 °C was added 2-iodoxybenzoic acid (IBX, 1.1 equiv). The mixture was stirred for 1 hour, during which it turned a deep red color, indicating the formation of the o-benzoquinone. The silyl enol ether (1.2 equiv) was then added, and the reaction was stirred for an additional 2 hours at 0 °C. To the resulting solution, 4M HCl in dioxane (0.5 mL) and methanol (1.0 mL) were added, and the mixture was refluxed for 1 hour. After cooling, the solution was extracted with diethyl ether, washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated. The residue was purified by flash column chromatography to yield the benzofuran product.

Sulfur-Containing Heterocycles

Sulfur-containing heterocycles exhibit unique physical properties and significant biological activities.

1,2-Dithioles from Tertiary Amines

A novel strategy for synthesizing polysulfur-containing heterocycles involves the reaction of simple organic substrates with sulfur monochloride (S₂Cl₂). Specifically, 1,2-dithioles can be prepared from tertiary isopropylamines and disulfur dichloride.[2]

Quantitative Data Summary: Synthesis of 1,2-Dithiole-3-thiones [2]

| Entry | Starting Material | Reagent | Yield (%) |

| 1 | 3-Oxoester | Lawesson's Reagent + S₈ | ~95 |

| 2 | Dialkyl Malonate | P₂S₅ + S₈ | High |

| 3 | Terminal Alkyne | S₈ in DMF | 60-80 |

| 4 | Tertiary Isopropylamine | S₂Cl₂ | Moderate to Good |

Experimental Protocol: Synthesis from 3-Oxoesters

A solution of a 3-oxoester (1.0 equiv) in toluene is treated with a mixture of Lawesson's reagent (0.5 equiv) and elemental sulfur (S₈, 2.5 equiv). The reaction mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the 3H-1,2-dithiole-3-thione in nearly quantitative yield.

Advanced Synthetic Concepts and Workflows

Modern synthetic strategies not only provide access to novel scaffolds but also revolutionize the workflow of chemical synthesis.

Continuous Flow Synthesis of Indoles

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up.[3] The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to continuous flow systems.

Quantitative Data: Fischer Indole Synthesis in Continuous Flow

| Entry | Substrates | Conditions | Residence Time | Yield (%) |

| 1 | Cyclohexanone, Phenylhydrazine | AcOH, 150 °C, MW Flow Cell | 0.5 mL/min | 91 |

| 2 | Cyclohexanone, Phenylhydrazine | Amberlite® IR 120 H, 90 °C | 5 min | >99 (conversion) |

| 3 | 5-Oxo-cis-decahydroquinoline, Phenylhydrazines | Amberlite® IR 120 H, 70 °C | 20-60 min | 50-85 |

Experimental Protocol: Flow Synthesis using a Packed-Bed Reactor

Two separate solutions, one of the ketone (e.g., cyclohexanone in methanol) and one of the phenylhydrazine (e.g., phenylhydrazine in methanol), are prepared. The solutions are pumped using syringe pumps through a T-mixer and then into a heated cartridge packed with a solid acid catalyst (e.g., Amberlite® IR 120 H). The cartridge is maintained at the desired temperature (e.g., 90 °C) in an oil bath. The output from the reactor flows through a back-pressure regulator. The collected solution is then concentrated, and the crude product is purified as necessary.

Signaling Pathway Modulation by Heterocyclic Compounds

Many synthesized heterocyclic compounds derive their therapeutic value from their ability to modulate specific cellular signaling pathways. For instance, many kinase inhibitors, crucial in oncology, feature a heterocyclic core that binds to the ATP-binding pocket of the target kinase, thereby inhibiting its function and blocking downstream signaling that promotes cell proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Oxazolidinone synthesis [organic-chemistry.org]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. odebuplus.univ-poitiers.fr [odebuplus.univ-poitiers.fr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Benzofuran synthesis [organic-chemistry.org]

- 13. jocpr.com [jocpr.com]

- 14. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones [mdpi.com]

- 17. Vinyl azides in organic synthesis: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06726A [pubs.rsc.org]

Commercial availability and suppliers of Methyl 3-bromo-5-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-chloropyridine-2-carboxylate, with the CAS number 1214362-45-4, is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery as they serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of bromo and chloro substituents on the pyridine ring, along with the methyl ester group, offers multiple reaction sites for further chemical modifications, making it a valuable intermediate in the development of novel pharmaceutical agents. This guide provides an in-depth overview of its commercial availability, key technical data, and relevant protocols for its use.

Chemical Properties and Data

Methyl 3-bromo-5-chloropyridine-2-carboxylate is a white to off-white solid. Below is a summary of its key chemical properties and available technical data.

| Property | Value | Reference |

| CAS Number | 1214362-45-4 | [1][2] |

| Molecular Formula | C₇H₅BrClNO₂ | [1][3] |

| Molecular Weight | 250.48 g/mol | [1][3] |

| Appearance | White powder | [3] |

| Purity | ≥98% | [3] |

| Synonyms | Methyl 3-bromo-5-chloropicolinate, 3-Bromo-5-chloro-2-(methoxycarbonyl)pyridine | [1][3] |

Commercial Availability and Suppliers

Methyl 3-bromo-5-chloropyridine-2-carboxylate is available from a number of chemical suppliers specializing in research and development compounds. The purity and available quantities can vary between suppliers. It is recommended to request a certificate of analysis for lot-specific data before purchase.

| Supplier | Website | Purity | Notes |

| Apollo Scientific | --INVALID-LINK-- | ≥98% | A certificate of analysis is available.[3] |

| Shanghai Amole Biotechnology | Not directly available | 97% | Available in various quantities.[1] |

| CymitQuimica | --INVALID-LINK-- | 98% | Distributor for Apollo Scientific.[3] |

| Frontier Scientific, Inc. | --INVALID-LINK-- | - | Listed as a supplier. |

| ChemicalBook | --INVALID-LINK-- | - | Lists multiple suppliers.[4] |

Experimental Protocols

General Esterification Procedure (Fischer Esterification)

A common method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification. The following is a generalized protocol that could be adapted for the synthesis of Methyl 3-bromo-5-chloropyridine-2-carboxylate.

Materials:

-

3-bromo-5-chloropicolinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-bromo-5-chloropicolinic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-bromo-5-chloropyridine-2-carboxylate.

-

The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Procurement and Use

The following diagram illustrates a logical workflow for researchers from identifying the need for Methyl 3-bromo-5-chloropyridine-2-carboxylate to its experimental application.

Caption: Workflow for procuring and using the target compound.

Signaling Pathways and Applications

As a chemical intermediate, Methyl 3-bromo-5-chloropyridine-2-carboxylate does not have a direct role in signaling pathways. However, its derivatives are often designed to interact with specific biological targets. The halogen substituents can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities, which is a common strategy in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other pharmacologically active molecules. The following diagram illustrates a generalized synthetic utility of this compound.

Caption: Synthetic utility of the target compound.

References

- 1. Methyl3-bromo-5-chloropicolinate Shanghai Amole Biotechnology Co., Ltd. [chembk.com]

- 2. 1214362-45-4 Cas No. | Methyl 3-bromo-5-chloropyridine-2-carboxylate | Apollo [store.apolloscientific.co.uk]

- 3. Methyl 3-bromo-5-chloropyridine-2-carboxylate | CymitQuimica [cymitquimica.com]

- 4. Methyl 3-broMo-5-chloropyridine-2-carboxylate | 1214362-45-4 [amp.chemicalbook.com]

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-bromo-5-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki coupling reaction utilizing Methyl 3-bromo-5-chloropyridine-2-carboxylate as a key building block. This versatile substrate allows for the selective formation of a carbon-carbon bond at the 3-position of the pyridine ring, yielding 3-aryl-5-chloropyridine-2-carboxylate derivatives. These products are of significant interest in medicinal chemistry, particularly as scaffolds for the development of kinase inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. Methyl 3-bromo-5-chloropyridine-2-carboxylate is a valuable substrate for such reactions due to the differential reactivity of its two halogen substituents. The carbon-bromine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond, allowing for regioselective coupling at the 3-position while leaving the 5-chloro substituent intact for potential further functionalization.

The resulting 3-aryl-5-chloropyridine-2-carboxylate core is a key pharmacophore in a variety of biologically active molecules. Notably, this scaffold is found in inhibitors of p38 mitogen-activated protein (MAP) kinase, a crucial enzyme in the signaling cascade that regulates inflammatory responses and cell proliferation.[2][3][4]

Data Presentation

The following tables summarize representative quantitative data for Suzuki coupling reactions with substrates structurally similar to Methyl 3-bromo-5-chloropyridine-2-carboxylate, providing expected yields and reaction conditions.

Table 1: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [2]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate-Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate-Good |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate-Good |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate-Good |

Table 2: Optimized Conditions for Suzuki Coupling of 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one with p-Methoxyphenylboronic Acid [5]

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Ethanol/H₂O (4:1) | 135 (MW) | 40 | 89 |

Experimental Protocols

The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of Methyl 3-bromo-5-chloropyridine-2-carboxylate with an arylboronic acid. This protocol is based on established procedures for similar substrates and may require optimization for specific arylboronic acids.

Protocol 1: Conventional Heating

Materials:

-

Methyl 3-bromo-5-chloropyridine-2-carboxylate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add Methyl 3-bromo-5-chloropyridine-2-carboxylate, the arylboronic acid, and potassium phosphate.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

-

Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

To the flask, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).

-

Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Methyl 3-aryl-5-chloropyridine-2-carboxylate.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

Methyl 3-bromo-5-chloropyridine-2-carboxylate (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

XPhos Pd G2 (2.5 mol%)

-

XPhos (5 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Ethanol

-

Water

-

Microwave reaction vial with a stir bar

Procedure:

-

In a microwave reaction vial, combine Methyl 3-bromo-5-chloropyridine-2-carboxylate, the arylboronic acid, potassium carbonate, XPhos Pd G2, and XPhos.

-

Add ethanol and water in a 4:1 ratio to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 135 °C for 40 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the work-up and purification steps as described in Protocol 1 (steps 8-10).

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: Inhibition of the p38 MAPK signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Methyl 3-bromo-5-chloropyridine-2-carboxylate as a Key Intermediate in the Synthesis of c-MET Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-chloropyridine-2-carboxylate is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex heterocyclic molecules, particularly in the development of pharmaceutical agents. Its disubstituted pyridine ring, featuring both bromo and chloro substituents, offers orthogonal reactivity, making it a versatile intermediate for the construction of multi-cyclic systems. This compound is notably utilized in the synthesis of potent and selective c-MET kinase inhibitors, a class of targeted therapeutics for the treatment of various cancers.

The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1] These pathways, including the RAS/MAPK, PI3K/Akt, and STAT3 signaling axes, are integral to cellular processes such as proliferation, motility, migration, and invasion.[1] Aberrant activation of the c-MET pathway through mutation, amplification, or overexpression is a known driver in the development and progression of numerous human cancers.[1] Consequently, targeting the c-MET signaling pathway has become a significant strategy in oncology drug development.[2][3]

This document provides detailed application notes and experimental protocols for the use of Methyl 3-bromo-5-chloropyridine-2-carboxylate in the synthesis of a quinoline-based c-MET inhibitor, alongside a visualization of the targeted c-MET signaling pathway.

Application in the Synthesis of a Quinoline-Based c-MET Inhibitor

Methyl 3-bromo-5-chloropyridine-2-carboxylate is a key starting material for the synthesis of potent c-MET inhibitors that feature a quinoline core. The synthetic strategy leverages the reactivity of the bromo and chloro substituents on the pyridine ring to introduce different molecular fragments through sequential cross-coupling and displacement reactions. A representative synthetic application is the preparation of a key intermediate for compounds structurally related to Foretinib (GSK1363089), a multi-kinase inhibitor that targets c-MET and VEGFRs.[4][5][6]

The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction at the bromine-substituted position of the pyridine ring, followed by a nucleophilic aromatic substitution (SNAr) at the chlorine-substituted position. This sequence allows for the controlled and regioselective construction of the desired complex molecule.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-bromo-5-chloropyridine-2-carboxylate with (4-fluoro-2-methyl-1H-indol-5-yl)boronic acid

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 3-position of the pyridine ring.

Materials:

-

Methyl 3-bromo-5-chloropyridine-2-carboxylate

-

(4-fluoro-2-methyl-1H-indol-5-yl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dried round-bottom flask, add Methyl 3-bromo-5-chloropyridine-2-carboxylate (1.0 eq), (4-fluoro-2-methyl-1H-indol-5-yl)boronic acid (1.2 eq), and Potassium Carbonate (2.0 eq).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this process three times.

-

Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Methyl 5-chloro-3-(4-fluoro-2-methyl-1H-indol-5-yl)pyridine-2-carboxylate.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

-

Methyl 5-chloro-3-(4-fluoro-2-methyl-1H-indol-5-yl)pyridine-2-carboxylate

-

Lithium Hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric Acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the product from Protocol 1 in a mixture of THF and water.

-

Add Lithium Hydroxide (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-chloro-3-(4-fluoro-2-methyl-1H-indol-5-yl)pyridine-2-carboxylic acid.

Protocol 3: Amide Coupling with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

This protocol describes the formation of the amide bond to introduce the quinoline moiety.

Materials:

-

5-chloro-3-(4-fluoro-2-methyl-1H-indol-5-yl)pyridine-2-carboxylic acid

-

4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or similar peptide coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the carboxylic acid from Protocol 2 in anhydrous DMF.

-

Add 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq), followed by the BOP reagent (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final quinoline-based c-MET inhibitor.

Data Presentation

The following table summarizes representative yields for the key reaction steps in the synthesis of a quinoline-based c-MET inhibitor using Methyl 3-bromo-5-chloropyridine-2-carboxylate as a starting material. The yields are indicative and may vary based on the specific substrates and reaction conditions.

| Step | Reaction | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Suzuki-Miyaura Coupling | Methyl 3-bromo-5-chloropyridine-2-carboxylate, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12-18 | 75-85 |

| 2 | Ester Hydrolysis | Methyl 5-chloro-3-arylpyridine-2-carboxylate | LiOH | THF/H₂O | Room Temp. | 4-6 | 90-95 |

| 3 | Amide Coupling | 5-chloro-3-arylpyridine-2-carboxylic acid, Aniline derivative | BOP reagent, DIPEA | DMF | Room Temp. | 12-16 | 65-75 |

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of a quinoline-based c-MET inhibitor starting from Methyl 3-bromo-5-chloropyridine-2-carboxylate.

Caption: Synthetic route to a quinoline-based c-MET inhibitor.

c-MET Signaling Pathway

The diagram below outlines the major signaling cascades activated by the HGF/c-MET axis, which are subsequently inhibited by the synthesized pharmaceutical agent.

Caption: Overview of the c-MET signaling pathway and its inhibition.

Conclusion

Methyl 3-bromo-5-chloropyridine-2-carboxylate is a valuable and versatile intermediate in the synthesis of targeted cancer therapeutics, particularly c-MET kinase inhibitors. The distinct reactivity of its halogen substituents allows for a controlled and efficient assembly of complex molecular architectures. The provided protocols and data serve as a guide for researchers in the development of novel pharmaceuticals targeting the critical c-MET signaling pathway. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired final products.

References

- 1. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 2. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO1999010326A1 - Preparation of pyridine derivatives - Google Patents [patents.google.com]

- 4. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Synthesis of Bioactive Molecules Using Methyl 3-bromo-5-chloropyridine-2-carboxylate

Introduction

Methyl 3-bromo-5-chloropyridine-2-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex bioactive molecules. Its structure is distinguished by a pyridine core substituted with two different halogen atoms—bromine and chlorine—at positions 3 and 5, respectively, and a methyl ester at position 2. This arrangement of functional groups allows for selective, stepwise modifications, making it an attractive starting material for constructing molecular scaffolds prevalent in medicinal chemistry and drug discovery. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in metal-catalyzed cross-coupling reactions is key to its utility, enabling the sequential introduction of diverse substituents.

Reactivity Profile

The synthetic utility of Methyl 3-bromo-5-chloropyridine-2-carboxylate hinges on the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle—often the rate-determining step. This reactivity difference allows for selective functionalization at the C-3 position while leaving the C-5 chloro substituent intact for subsequent transformations.

Key palladium-catalyzed cross-coupling reactions applicable to this substrate include:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl boronic acids.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with a wide range of amines.[1]

-

Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.[2][3][4]

The electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylate group influences the reactivity of the halide positions, making them susceptible to these coupling reactions.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine | MDPI [mdpi.com]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-5-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-chloropyridine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the 3- and 5-positions of the pyridine ring allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, with the C-Br bond being generally more reactive in palladium-catalyzed processes, enables regioselective substitution at the 3-position. This chemoselectivity provides a powerful strategy for the synthesis of complex polysubstituted pyridine derivatives, which are common scaffolds in a wide range of biologically active compounds.

This document provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions of methyl 3-bromo-5-chloropyridine-2-carboxylate, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings.

Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides typically follows the order: I > Br > Cl.[1] Consequently, for methyl 3-bromo-5-chloropyridine-2-carboxylate, the C-Br bond at the 3-position is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond at the 5-position. This inherent difference in reactivity allows for selective cross-coupling reactions to be performed at the C-3 position while leaving the C-5 chloro substituent intact for potential subsequent transformations. By carefully selecting the catalyst, ligand, and reaction conditions, a high degree of chemoselectivity can be achieved.

Application Notes and Data

The following sections provide an overview of various palladium-catalyzed cross-coupling reactions and summarize typical reaction conditions and expected yields for the selective functionalization of methyl 3-bromo-5-chloropyridine-2-carboxylate at the 3-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[2] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |

| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |

Note: The yields are generalized based on similar substrates due to the lack of specific reported data for methyl 3-bromo-5-chloropyridine-2-carboxylate.[2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[4][5]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 80-100 | 4-12 | Good |

| Piperidine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 12-24 | Good |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Toluene | 90-110 | 12-24 | Moderate to Good |

| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | THF | 65-80 | 12-18 | Moderate to Good |

Note: The yields are generalized based on similar substrates due to the lack of specific reported data for methyl 3-bromo-5-chloropyridine-2-carboxylate.[6][7][8]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.[9][10]

Table 3: Representative Conditions for Sonogashira Coupling

| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25-50 | 16 | High |

| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | Toluene | 60-80 | 12 | Good |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Cs₂CO₃ | DMF | 50-70 | 8 | Good |

| Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25-50 | 16 | High |

Note: The yields are generalized based on similar substrates due to the lack of specific reported data for methyl 3-bromo-5-chloropyridine-2-carboxylate.[9][10]

Heck Coupling

The Heck reaction is a versatile method for the alkenylation of aryl halides, forming a new carbon-carbon double bond.[11][12]

Table 4: Representative Conditions for Heck Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100-120 | 12-24 | Good |

| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMA | 120-140 | 12-24 | Good |

| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110-130 | 12-24 | Moderate to Good |

Note: The yields are generalized based on similar substrates due to the lack of specific reported data for methyl 3-bromo-5-chloropyridine-2-carboxylate.[12][13]

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide and is known for its tolerance of a wide variety of functional groups.[14][15]

Table 5: Representative Conditions for Stille Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 90-110 | 12-24 | Good |

| Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 60-80 | 12-24 | Good |

| Tributyl(ethynyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI | DMF | 50-70 | 12-24 | Good |

Note: The yields are generalized based on similar substrates due to the lack of specific reported data for methyl 3-bromo-5-chloropyridine-2-carboxylate.[9][11]

Negishi Coupling

The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides and is notable for the high reactivity of the organozinc species.[16][17]

Table 6: Representative Conditions for Negishi Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 25-50 | 2-6 | High |

| Ethylzinc bromide | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 50-70 | 4-8 | Good |

| Alkylzinc iodide | Pd(PPh₃)₄ (5) | - | THF | 25-50 | 2-6 | High |

Note: The yields are generalized based on similar substrates due to the lack of specific reported data for methyl 3-bromo-5-chloropyridine-2-carboxylate.[16][17][18]

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and reagents are crucial for optimal results and should be appropriately handled. Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

References

- 1. Methyl 5-bromo-2-chloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 3-bromo-6-chloropicolinate | C7H5BrClNO2 | CID 46311200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]